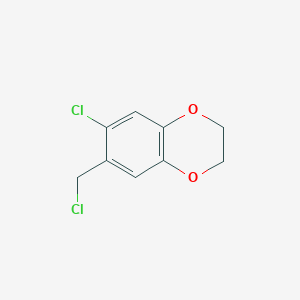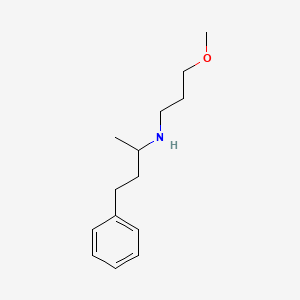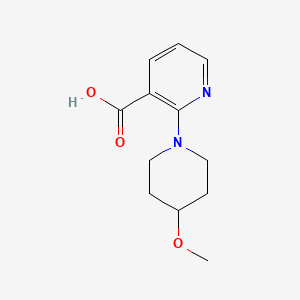![molecular formula C6H6N2OS B1462118 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol CAS No. 5719-29-9](/img/structure/B1462118.png)
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol
Vue d'ensemble
Description
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol, also known as DHPM, is a heterocyclic compound containing a thienopyrimidine ring system. It is an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, which are similar to the structure of DHPM, involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular formula of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol is C6H6N2OS, and its average mass is 154.190 Da .Applications De Recherche Scientifique
Dual Inhibitory Activities
The compound 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol and its derivatives have been recognized for their dual inhibitory activities. For instance, one derivative demonstrated potent inhibitory effects on both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the DNA synthesis and repair mechanisms. This dual inhibition capacity was noted as an essential attribute for potential antitumor agents, marking these compounds as significant in cancer research (Gangjee et al., 2008). Additionally, the structural modifications in these derivatives influence their potency and spectrum of tumor inhibition, underlining the importance of molecular architecture in medicinal chemistry (Gangjee et al., 2009).
GPR119 Agonists for Diabetes Mellitus Treatment
GPR119 Agonists
The compound and its derivatives have been explored as GPR119 agonists, signaling a potential therapeutic pathway for treating type 2 diabetes mellitus. The research showed that specific 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide derivatives exhibited potent agonistic activity, opening a new avenue for diabetes treatment. This discovery is particularly noteworthy due to the oral bioavailability of these compounds, a desirable characteristic in drug development (Negoro et al., 2012).
Synthesis and Antimicrobial Activity
Antimicrobial Properties
The derivatives of 5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol have shown notable antimicrobial activities. The compounds were synthesized and tested against various bacterial strains, displaying effectiveness that, in some cases, surpassed that of reference drugs. This highlights the potential of these compounds in addressing antibiotic resistance and the need for new antimicrobial agents (Abdel-rahman et al., 2002), (Vlasov et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have shown to inhibit their targets, leading to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Related compounds have shown significant cytotoxic activities against certain cell lines .
Propriétés
IUPAC Name |
5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFGUHQMDIDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708376 | |
| Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol | |
CAS RN |
5719-29-9 | |
| Record name | 5,7-Dihydrothieno[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1462035.png)
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)

![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)


![N-[(4-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462047.png)
amine](/img/structure/B1462048.png)



![(1-Cyclopropylethyl)[(4-methylphenyl)methyl]amine](/img/structure/B1462055.png)

